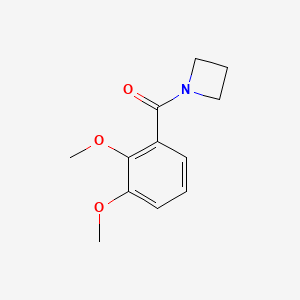
3-methyl-N-(2-methyl-1,3-benzoxazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-methyl-1,3-benzoxazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBBA and has a molecular formula of C15H18N2O2. MBBA is a white crystalline powder that is soluble in organic solvents like chloroform and methanol.
Wirkmechanismus
The exact mechanism of action of MBBA is not well understood. However, it is believed to exert its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. MBBA has been reported to enhance the activity of GABA-A receptors, which leads to increased chloride ion influx and hyperpolarization of neurons. This, in turn, results in the suppression of neuronal excitability and the reduction of seizures. MBBA has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This may contribute to its analgesic effects.
Biochemical and Physiological Effects:
MBBA has been reported to exhibit various biochemical and physiological effects. In animal models, MBBA has been found to reduce the duration and severity of seizures induced by various convulsants like pentylenetetrazol and maximal electroshock. It has also been shown to possess potent analgesic effects in the hot plate and tail flick tests. In addition, MBBA has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
MBBA has several advantages that make it an attractive compound for scientific research. It is relatively easy to synthesize and purify, and its chemical and physical properties are well characterized. MBBA is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MBBA has some limitations that should be considered when designing experiments. It is insoluble in water, which limits its use in aqueous systems. MBBA is also relatively expensive compared to other similar compounds, which may limit its accessibility to some researchers.
Zukünftige Richtungen
Several future directions can be pursued in MBBA research. One potential area of investigation is the development of novel MBBA derivatives with enhanced pharmacological properties. Another area of interest is the exploration of MBBA's potential as a building block for the synthesis of new organic materials with unique properties. Additionally, more studies are needed to elucidate the exact mechanism of action of MBBA and its potential applications in various diseases and disorders. Finally, the development of more efficient and cost-effective synthesis methods for MBBA can help to increase its availability and accessibility to researchers.
Synthesemethoden
The synthesis of MBBA involves the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 3-amino-2-methylbutanoic acid in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC). The reaction leads to the formation of MBBA along with the release of dicyclohexylurea as a byproduct. The purity of MBBA can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
MBBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, MBBA has been reported to exhibit anticonvulsant, antitumor, and anti-inflammatory activities. It has also been found to possess potent analgesic effects in animal models. In material science, MBBA has been used as a building block for the synthesis of various organic materials like polymers and dendrimers. In organic electronics, MBBA has been utilized as a hole-transporting material in organic light-emitting diodes (OLEDs) and solar cells.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-methyl-1,3-benzoxazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)6-13(16)15-10-4-5-12-11(7-10)14-9(3)17-12/h4-5,7-8H,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFBGUETMPGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methyl-1,3-benzoxazol-5-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)
![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)

![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)